4-acetylphenyl diphenylcarbamate
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Overview
Description
4-acetylphenyl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a diphenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl diphenylcarbamate typically involves the reaction of 4-acetylphenyl isocyanate with diphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-acetylphenyl isocyanate+diphenylamine→4-acetylphenyl diphenylcarbamate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-acetylphenyl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-carboxyphenyl diphenylcarbamate.
Reduction: Formation of 4-hydroxyphenyl diphenylcarbamate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-acetylphenyl diphenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetylphenyl diphenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-acetylphenyl isocyanate
- Diphenylcarbamate
- 4-hydroxyphenyl diphenylcarbamate
Uniqueness
4-acetylphenyl diphenylcarbamate is unique due to the presence of both an acetyl group and a diphenylcarbamate moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the acetyl group can undergo various chemical transformations, while the diphenylcarbamate moiety can interact with biological targets in a distinct manner.
Properties
IUPAC Name |
(4-acetylphenyl) N,N-diphenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-16(23)17-12-14-20(15-13-17)25-21(24)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLBQXSZNZJUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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